![molecular formula C11H20N2O3 B12992325 tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate CAS No. 2227204-73-9](/img/structure/B12992325.png)
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold provides a rigid and three-dimensional structure, which can be beneficial in drug design for improving binding affinity and selectivity towards biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable aziridine with a lactone under basic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is primarily related to its ability to interact with biological targets through its spirocyclic structure. The rigid and three-dimensional nature of the compound allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic ring, providing different chemical properties.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A smaller spirocyclic compound with a different ring size and functional groups.
Uniqueness
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific combination of a spirocyclic ring system and a tert-butyl carbamate group. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
2227204-73-9 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
RJQWKGIMKRQSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


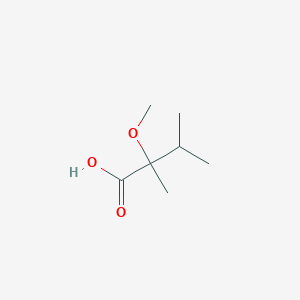
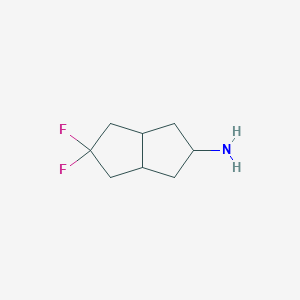
![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
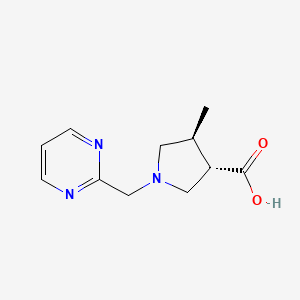
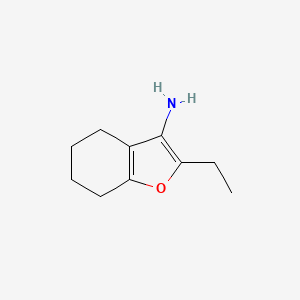
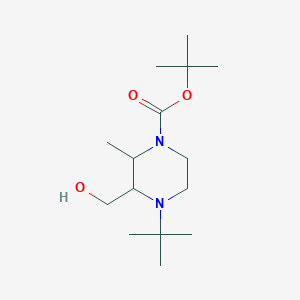
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
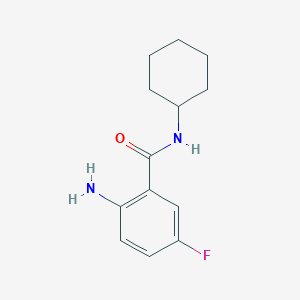
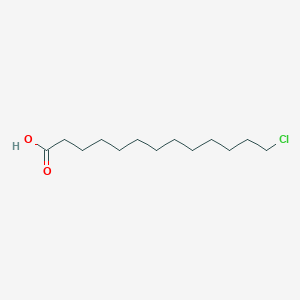
![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
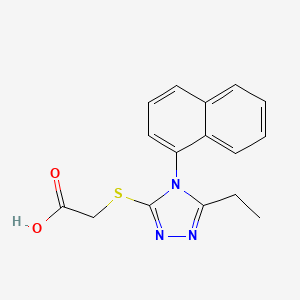
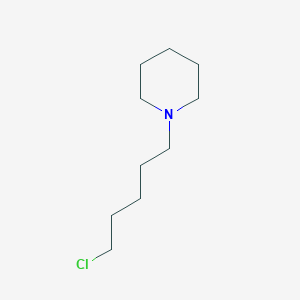
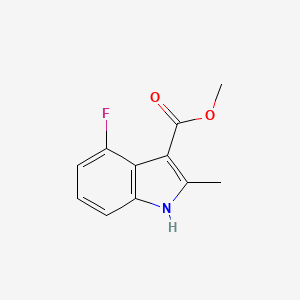
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
